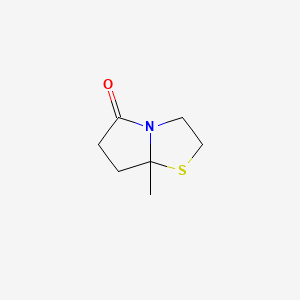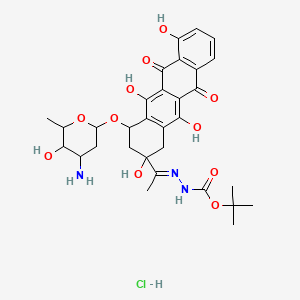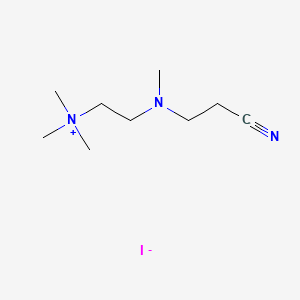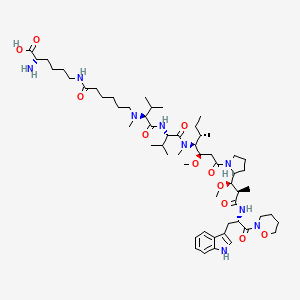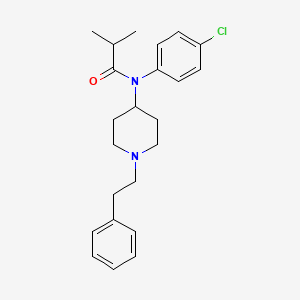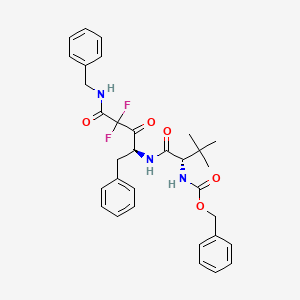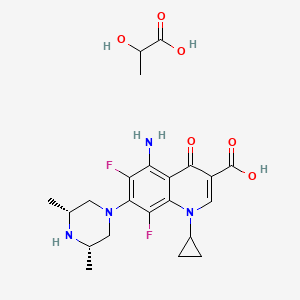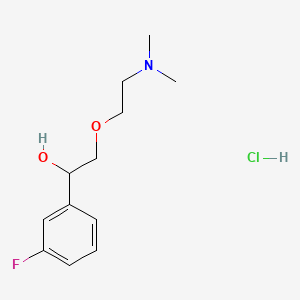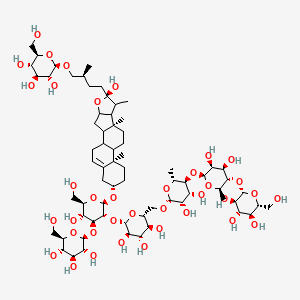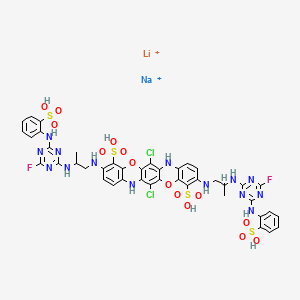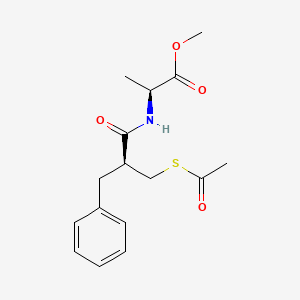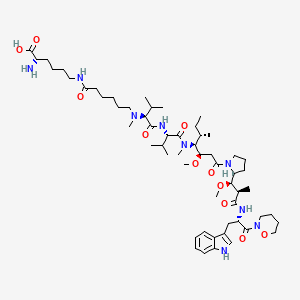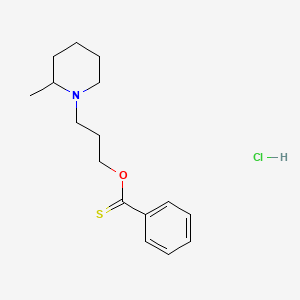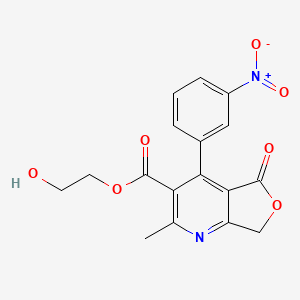
2-Hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro(3,4-b)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nimodipine is a calcium channel blocker primarily used to improve neurological outcomes in patients who have experienced a subarachnoid hemorrhage due to a ruptured intracranial aneurysm . It is a 1,4-dihydropyridine derivative that acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nimodipine is synthesized through the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The reaction is carried out at a temperature range of 50 to 60 degrees Celsius with continuous stirring .
Industrial Production Methods
In industrial settings, nimodipine is produced using a melt granulation technique. This involves heating the lipophilic carrier and the drug on a water bath, followed by the addition of excipients to form a solid dispersion . The granules are then compressed into minitablets and filled into capsules .
Analyse Chemischer Reaktionen
Types of Reactions
Nimodipine undergoes various chemical reactions, including:
Oxidation: Nimodipine is prone to degradation in oxidative environments.
Hydrolysis: It undergoes both acidic and alkaline hydrolysis.
Photolysis: Nimodipine degrades under light exposure.
Common Reagents and Conditions
Hydrolysis: Acidic and alkaline conditions are used to study the hydrolysis of nimodipine.
Photolysis: Light exposure is used to induce photolysis.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Nimodipine has a wide range of scientific research applications:
Chemistry: Used in the study of calcium channel blockers and their effects on vascular smooth muscle cells.
Biology: Studied for its neuroprotective effects on oligodendrocyte cell lines.
Medicine: Used to improve neurological outcomes in patients with subarachnoid hemorrhage.
Industry: Formulated into various dosage forms, including tablets, capsules, and injectable formulations.
Wirkmechanismus
Nimodipine exerts its effects by blocking the influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . This prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Nimodipine has a greater effect on cerebral circulation due to its high lipophilicity and ability to cross the blood-brain barrier .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine calcium channel blocker used to treat high blood pressure and angina.
Amlodipine: A calcium channel blocker used to treat high blood pressure and coronary artery disease.
Uniqueness
Nimodipine is unique in its greater specificity for cerebral arteries compared to other calcium channel blockers . This makes it particularly effective in treating conditions related to cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .
Eigenschaften
CAS-Nummer |
85677-99-2 |
|---|---|
Molekularformel |
C17H14N2O7 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-9-13(16(21)25-6-5-20)14(15-12(18-9)8-26-17(15)22)10-3-2-4-11(7-10)19(23)24/h2-4,7,20H,5-6,8H2,1H3 |
InChI-Schlüssel |
IZYXCJVHSFKXPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



